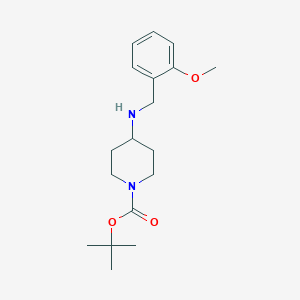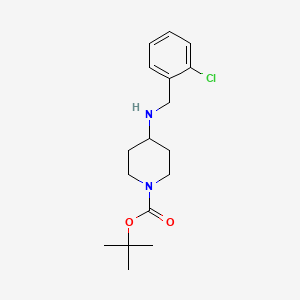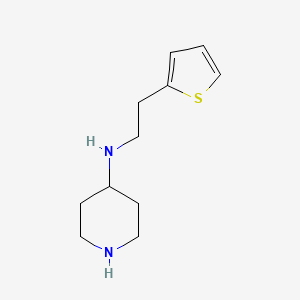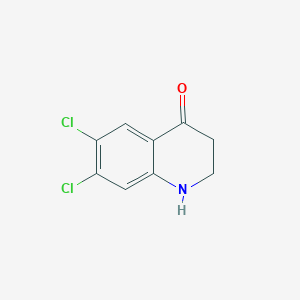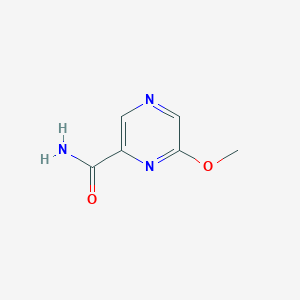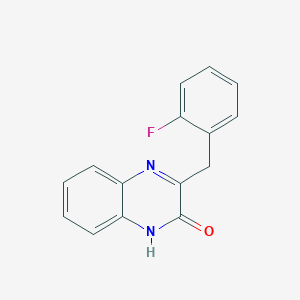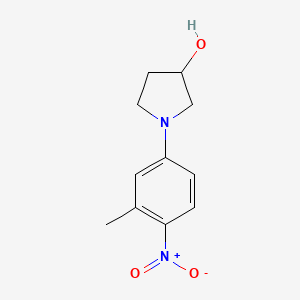
1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol
描述
1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol (MPN) is a synthetic organic compound with a wide range of potential applications in scientific research. It is a member of the pyrrolidin-3-ol family, which is a class of compounds that have been studied for their potential use in drug development, biochemistry, and other fields. MPN is a versatile compound and has been used in a variety of research applications, including as a substrate in enzymatic reactions and as a reagent in organic synthesis.
科学研究应用
1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol has been used in a variety of scientific research applications. It has been used as a substrate in enzymatic reactions, such as the hydrolysis of esters, and as a reagent in organic synthesis. It has also been used in the synthesis of biologically active compounds, such as drugs and peptides. In addition, 1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol has been used in the preparation of nanomaterials, such as carbon nanotubes, and in the development of novel materials for use in medical devices.
作用机制
The mechanism of action of 1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol is not fully understood, but it is believed to involve the formation of an intermediate compound, which is then converted into a product through a series of reactions. This intermediate compound is believed to be a nitrophenyl pyrrolidin-3-ol, which is then converted into 1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol through a series of reactions. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol are not fully understood, but it is believed to have a number of potential effects. It has been shown to inhibit the activity of certain enzymes, such as phosphatases, and it has been suggested that it may have anti-inflammatory and anti-cancer properties. In addition, it has been suggested that 1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol may have an effect on the metabolism of glucose, and it has been shown to have an effect on the expression of certain genes.
实验室实验的优点和局限性
The use of 1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easily synthesized using a variety of methods. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. It is a relatively reactive compound, and it can be difficult to handle and measure accurately. In addition, its mechanism of action is not fully understood, and it can be difficult to predict its effects in biological systems.
未来方向
The potential applications of 1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol are still being explored, and there are a number of potential future directions for research. These include the development of new synthesis methods, the exploration of its effects on different biological systems, and the investigation of its potential use in drug development. In addition, further research into the mechanism of action of 1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol could lead to a better understanding of its effects on biological systems, and this could open up new avenues for its use in research.
属性
IUPAC Name |
1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-6-9(2-3-11(8)13(15)16)12-5-4-10(14)7-12/h2-3,6,10,14H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKVWXSNVLVFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-ol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


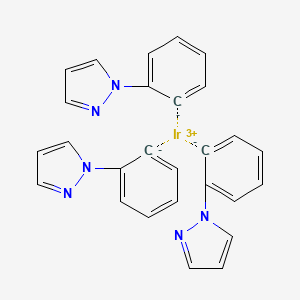
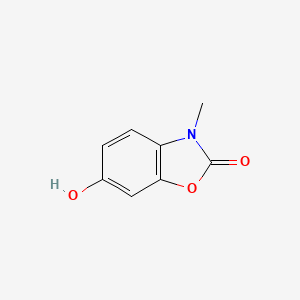

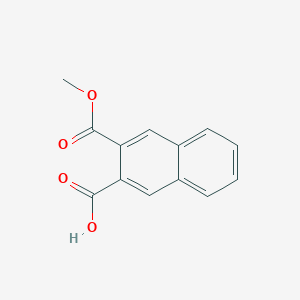
![6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3131900.png)
